molecular formula C13H21N3O4 B13510047 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid

Cat. No.: B13510047
M. Wt: 283.32 g/mol
InChI Key: WDGSFUCZXYFJEZ-UHFFFAOYSA-N
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Description

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl-protected amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions .

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield amines or alcohols .

Scientific Research Applications

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the active amino group, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the tert-butoxycarbonyl-protected amino group, the dimethyl-substituted pyrazole ring, and the acetic acid moiety makes 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid a versatile compound in organic synthesis and medicinal chemistry. Its structure allows for various chemical modifications and interactions with biological targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

2-[3,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazol-1-yl]acetic acid

InChI

InChI=1S/C13H21N3O4/c1-8-10(6-14-12(19)20-13(3,4)5)9(2)16(15-8)7-11(17)18/h6-7H2,1-5H3,(H,14,19)(H,17,18)

InChI Key

WDGSFUCZXYFJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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